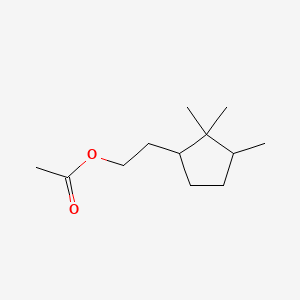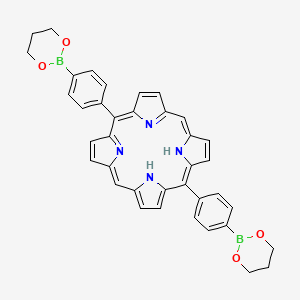
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple amino acids, each contributing to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l involves the stepwise addition of amino acids in a specific sequence. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this peptide compound can be scaled up using automated peptide synthesizers. These machines can handle the repetitive nature of peptide synthesis, ensuring high yield and purity. The process involves the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific sequence and structure of the peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l
- This compound
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interactions with other molecules, making it valuable for various applications.
Eigenschaften
Molekularformel |
C108H173N27O35 |
|---|---|
Molekulargewicht |
2409.7 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C108H173N27O35/c1-52(2)45-71(125-92(154)65(20-12-15-41-110)118-100(162)75(50-81(115)144)129-106(168)87(57(9)138)132-102(164)76(51-84(149)150)126-94(156)67(32-36-79(113)142)122-104(166)85(55(7)136)131-101(163)73(47-54(5)6)124-90(152)63(112)48-59-24-28-61(140)29-25-59)97(159)121-69(35-39-83(147)148)96(158)130-86(56(8)137)105(167)128-74(49-60-26-30-62(141)31-27-60)99(161)117-64(19-11-14-40-109)91(153)120-68(34-38-82(145)146)93(155)123-70(33-37-80(114)143)107(169)135-44-18-23-78(135)103(165)127-72(46-53(3)4)98(160)119-66(21-13-16-42-111)95(157)133-88(58(10)139)108(170)134-43-17-22-77(134)89(116)151/h24-31,52-58,63-78,85-88,136-141H,11-23,32-51,109-112H2,1-10H3,(H2,113,142)(H2,114,143)(H2,115,144)(H2,116,151)(H,117,161)(H,118,162)(H,119,160)(H,120,153)(H,121,159)(H,122,166)(H,123,155)(H,124,152)(H,125,154)(H,126,156)(H,127,165)(H,128,167)(H,129,168)(H,130,158)(H,131,163)(H,132,164)(H,133,157)(H,145,146)(H,147,148)(H,149,150)/t55-,56-,57-,58-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,85+,86+,87+,88+/m1/s1 |
InChI-Schlüssel |
FBGPHGLVAVOXNN-PVQKTECESA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)


